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2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide

Medicinal Chemistry Drug Design Cereblon Ligand Optimization

PROTAC researchers often face a scarcity of non-classical CRBN warheads with validated structural differentiation from clinical IMiDs, risking misleading SAR when substituting unvalidated analogs. This compound directly addresses that gap with quantifiable structural advantages: • 4-Thiophene substitution on the glutarimide core-absent in lenalidomide/pomalidomide-enabling exploration of novel ternary complex geometries. • N-Acetamide-2-methoxyphenyl tail provides a distinct synthetic handle for linker conjugation, projecting away from the CRBN-binding pharmacophore. • Forms a matched-pair with its N-benzyl congener (CAS 1396768-54-9) for precise hydrogen-bond acceptor SAR analysis.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 1396858-50-6
Cat. No. B2492031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide
CAS1396858-50-6
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CN2C(=O)CC(CC2=O)C3=CC=CS3
InChIInChI=1S/C18H18N2O4S/c1-24-14-6-3-2-5-13(14)19-16(21)11-20-17(22)9-12(10-18(20)23)15-7-4-8-25-15/h2-8,12H,9-11H2,1H3,(H,19,21)
InChIKeyZSHUVLXMOOZSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1396858-50-6: Compound Overview


2-(2,6-Dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide (CAS 1396858-50-6; molecular formula C18H18N2O4S; exact mass 358.0987 g/mol) is a synthetic small molecule built on a glutarimide (piperidine-2,6-dione) core—the pharmacophoric scaffold shared by the clinically approved immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide [1]. The compound differentiates itself from classical IMiDs through two structural features: (i) a thiophen-2-yl substituent at the 4-position of the piperidine-2,6-dione ring, replacing the isoindolinone/oxoisoindoline motif of lenalidomide and pomalidomide, and (ii) an N-acetamide linker terminating in a 2-methoxyphenyl group, which provides a distinct hydrogen-bonding and steric profile relative to the free glutarimide NH of thalidomide [2]. These modifications place the compound within the emerging class of non-classical cereblon (CRBN) E3 ubiquitin ligase modulators explored in patents by Captor Therapeutics, Celgene/Bristol-Myers Squibb, and others for both direct immunomodulation and targeted protein degradation (PROTAC/molecular glue) applications [3].

Non-classical CRBN E3 ligase modulator for PROTAC and molecular glue design
Structural differentiation: 4-thiophene and N-acetamide-2-methoxyphenyl tail vs classical IMiDs
Pathway-study fit for cereblon-mediated degradation and neosubstrate recruitment profiling
Supports SAR expansion: differentiated computed physicochemical profile (TPSA, XLogP3, HBD)

Generic Substitution Risks for CAS 1396858-50-6


The glutarimide (piperidine-2,6-dione) chemical space is deceptively crowded: hundreds of analogs share the same core but diverge dramatically in cereblon binding kinetics, neosubstrate recruitment profiles, and ternary complex geometries [1]. Thalidomide, lenalidomide, and pomalidomide all bind CRBN via the glutarimide ring, yet their distinct peripheral substituents dictate which downstream proteins (Ikaros/Aiolos, CK1α, GSPT1, or novel neosubstrates) are ubiquitinated and degraded [2]. For CAS 1396858-50-6, the 4-thiophene substitution introduces a sulfur-containing heteroaromatic at a position that is unsubstituted in lenalidomide and pomalidomide, while the N-acetamide-2-methoxyphenyl tail occupies steric and electronic space that is absent in thalidomide [3]. These structural differences—even within the same glutarimide scaffold class—can ablate or invert CRBN binding affinity, alter E3 ligase substrate specificity, and change downstream biological readouts. Consequently, substituting CAS 1396858-50-6 with another in-class glutarimide without confirmatory comparative data risks misleading structure-activity conclusions and wasted procurement spend. The limited publicly available head-to-head quantitative data for this specific compound further underscores the procurement risk of unvalidated substitution; the evidence below compiles what can be substantiated and identifies where data gaps exist.

Target Compound
CAS 1396858-50-6: 4-thiophene substitution, single HBD, XLogP3 1.5
Lenalidomide / Pomalidomide
Isoindolinone core, two HBD, XLogP3 -0.7 to -0.3; neosubstrate profiles likely differ significantly
Target Compound
CAS 1396858-50-6: 2-methoxyphenyl tail, 5 rotatable bonds
N-Benzyl Analog (CAS 1396768-54-9)
Simpler congener; lacks methoxy oxygen H-bond acceptor; conformational profile may shift
Target Compound
No public CRBN binding or cellular activity data available
Thalidomide / Iberdomide
Well-characterized biochemical and cellular pharmacology; potency and neosubstrate context established

CAS 1396858-50-6 vs. Glutarimide Analogs


TPSA Differentiation from Classical IMiDs

The computed topological polar surface area (TPSA) of CAS 1396858-50-6 is 104 Ų, which exceeds that of thalidomide (~83.5 Ų) and lenalidomide (~92.5 Ų) and is comparable to pomalidomide (~105 Ų) [1][2]. The elevated TPSA arises from the 2-methoxyphenyl acetamide tail (adding two H-bond acceptors and one donor) combined with the thiophene sulfur atom, distinguishing this compound from thalidomide (which lacks both the N-substituent and the thiophene) and lenalidomide (which carries a 3-amino group but no thiophene or N-acetamide extension) [3]. Higher TPSA generally correlates with reduced passive membrane permeability and blood-brain barrier penetration, which may be advantageous or disadvantageous depending on the target tissue compartment.

TPSA Differentiation
Cross-study comparable
Target: 104 Ų
Lenalidomide: 92.5 Ų; Thalidomide: 83.5 Ų
Difference: +11.5 to +21 Ų
Elevated TPSA may influence membrane permeability context
Computed values; in vitro permeability data to verify
Medicinal Chemistry Drug Design Cereblon Ligand Optimization

XLogP3 Lipophilicity vs. Classical IMiDs

CAS 1396858-50-6 has a computed XLogP3 of 1.5, which is substantially higher than thalidomide (~0.3), lenalidomide (~-0.7), and pomalidomide (~-0.3) [1][2]. The increased lipophilicity is attributable to the thiophene ring (replacing the more polar phthalimide/isoindolinone of classical IMiDs) and the 2-methoxyphenyl group [3]. In the cereblon ligand field, higher lipophilicity has been associated with altered neosubstrate degradation selectivity and may influence the partitioning of the compound into the CRBN binding pocket's hydrophobic channel [4].

XLogP3 Lipophilicity
Cross-study comparable
1.5
Higher lipophilicity vs classical IMiDs (XLogP3 -0.7 to 0.3)
ADME profile and neosubstrate selectivity context may differ
Lipophilicity ADME Cereblon E3 Ligase

Hydrogen Bond Donor Count vs. Lenalidomide and Pomalidomide

CAS 1396858-50-6 possesses exactly one hydrogen bond donor (the acetamide NH), compared to two for lenalidomide (primary amine NH2 plus glutarimide NH) and two for pomalidomide (aniline-type NH2 plus glutarimide NH) [1][2]. The primary amine of lenalidomide/pomalidomide is a critical determinant of neosubstrate recruitment specificity; its absence in CAS 1396858-50-6 predicts a fundamentally different CRBN-neosubstrate interface [3]. This single-donor profile also distinguishes the compound from thalidomide (one donor, glutarimide NH), but thalidomide lacks an N-substituent entirely, giving CAS 1396858-50-6 a unique hydrogen-bond presentation vector [4].

HBD Count
Class-level inference
1 donor
Single HBD predicts distinct CRBN-neosubstrate interface geometry
Compared to 2 HBD for lenalidomide/pomalidomide
Cereblon Binding Hydrogen Bonding SAR

Rotatable Bond Count vs. N-Benzyl Analog

CAS 1396858-50-6 has five rotatable bonds (InChI-derived), compared to four for its closest commercially available analog, N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide (CAS 1396768-54-9) [1][2]. The additional rotatable bond in CAS 1396858-50-6 is located in the 2-methoxyphenyl tail (the methoxy C-O bond), which introduces conformational degrees of freedom absent in the benzyl analog [3]. This extra flexibility may influence entropic penalties upon CRBN binding and could allow the methoxy oxygen to engage in intramolecular or solvent-exposed interactions not available to the benzyl congener. Molecular weight differs only by 16 Da (358.41 vs. 342.41), preserving similar ligand efficiency metrics [1][2].

Rotatable Bond Analysis
Cross-study comparable
Target: 5 bonds (MW 358.41)
N-Benzyl analog: 4 bonds (MW 342.41)
+1 rotatable bond; +16 Da
Conformational flexibility may influence CRBN binding entropy
Matched-pair SAR probe for N-substituent effects
Conformational Analysis Ligand Efficiency Analog Differentiation

Thiophene π-System Differentiation

The thiophen-2-yl group at the 4-position of the piperidine-2,6-dione ring of CAS 1396858-50-6 provides a sulfur-containing, electron-rich five-membered heteroaromatic that is structurally distinct from the six-membered phenyl ring of the glutarimide-based cereblon modulator CC-885 and the isoindolinone moiety of lenalidomide/pomalidomide [1]. Thiophene is known in medicinal chemistry to enhance π-π stacking interactions with aromatic protein residues and can engage in unique sulfur-mediated non-covalent interactions (sulfur-π, S–O chalcogen bonding) that are inaccessible to carbocyclic phenyl analogs [2]. This heteroaromatic character creates a differentiable pharmacophore that may alter the binding pose within the CRBN glutarimide-binding pocket or influence neosubstrate protein recruitment geometry [3]. No direct CRBN binding affinity data (IC50, Kd) for CAS 1396858-50-6 was identified in the public domain as of the search date; this evidence dimension therefore remains a class-level inference based on structural precedent from related thiophene-containing CRBN ligands described in patent literature [1].

Thiophene π-System
Class-level inference
Sulfur heteroaromatic
Differentiated pharmacophore; quantitative CRBN affinity data not available
Precedent from thiophene-containing CRBN ligand patents
Cereblon Binding π-Stacking Thiophene Pharmacophore

Biological Activity Data Gap

As of the literature and database survey conducted for this Evidence Guide, no peer-reviewed publication, patent example with quantitative biological data, or curated bioactivity database entry (ChEMBL, BindingDB, PubChem BioAssay) reporting CRBN binding affinity (IC50/Kd), cellular degradation activity (DC50), antiproliferative potency (GI50/IC50), or in vivo pharmacokinetic parameters specifically for CAS 1396858-50-6 was identified [1][2]. This represents a critical data gap relative to well-characterized comparators such as thalidomide (CRBN Kd ~250 nM), lenalidomide (CRBN Kd ~1.5 µM), pomalidomide (CRBN Kd ~3 µM), and CC-220/iberdomide (CRBN Kd ~0.15 nM) [3]. The absence of quantitative biological data means that any procurement decision for CAS 1396858-50-6 must be premised on its structural novelty and computed physicochemical differentiation rather than validated biological performance. Users requiring a cereblon ligand with established biochemical and cellular pharmacology should consider well-characterized alternatives; those exploring novel chemical space for degrader linker attachment or SAR expansion may find the structural features of CAS 1396858-50-6 scientifically compelling but should budget for de novo biological characterization.

Biological Activity Gap
Data to verify
No public bioactivity data
Uncharacterized biological context; budget for de novo characterization
Well-characterized alternatives available if validated pharmacology required
Data Transparency Procurement Risk Assay Gap

Application Scenarios for CAS 1396858-50-6


PROTAC and Molecular Glue Diversification

CAS 1396858-50-6 is best deployed as a non-classical cereblon-binding warhead in PROTAC or molecular glue degrader design when the research objective is to explore how 4-thiophene substitution on the glutarimide core influences ternary complex formation, neosubstrate recruitment, or degradation selectivity relative to the classical isoindolinone-based cereblon ligands (lenalidomide, pomalidomide) [1]. The N-acetamide-2-methoxyphenyl tail provides a synthetic handle for linker conjugation that projects away from the glutarimide CRBN-binding pharmacophore, potentially enabling degrader designs with geometries distinct from those achieved with thalidomide-based PROTACs [2]. The elevated XLogP3 (1.5 vs. -0.7 to 0.3 for classical IMiDs) [3] may confer improved cell permeability for the degrader conjugate, though this advantage must be empirically validated.

SAR: N-Substituent Effects on Cereblon

In SAR campaigns investigating how N-substitution of the piperidine-2,6-dione ring alters cereblon binding affinity or neosubstrate degradation profiles, CAS 1396858-50-6 offers a direct comparator to its N-benzyl congener (CAS 1396768-54-9) [1]. The single heavy-atom difference (methoxy oxygen vs. CH2) and one additional rotatable bond in CAS 1396858-50-6 create a focused chemical probe pair for dissecting the contribution of hydrogen-bond acceptor character and conformational flexibility at the N-acetamide terminal position [2]. Procurement of both compounds in tandem enables matched-pair SAR analysis with minimal confounding variables.

In Silico Screening Library Enrichment

The distinct computed physicochemical profile of CAS 1396858-50-6 (TPSA 104 Ų, XLogP3 1.5, single HBD, five rotatable bonds) [1] positions it as a valuable entry in diversity-oriented cereblon-focused compound libraries for virtual screening. Its thiophene sulfur atom introduces polarizability and potential chalcogen-bonding features that are underrepresented in commercial cereblon ligand screening collections dominated by phenyl- and isoindolinone-based chemotypes [2]. When purchasing for computational library enrichment, the compound should be selected based on its ability to populate underrepresented regions of cereblon-relevant chemical space defined by TPSA-XLogP3-HBD parameter combinations, rather than on unvalidated claims of CRBN binding potency.

Late-Stage Derivatization for Molecular Glues

For academic laboratories engaged in the synthesis and biological evaluation of novel cereblon-recruiting molecular glues, CAS 1396858-50-6 serves as a versatile intermediate. The thiophene ring is amenable to further electrophilic substitution chemistry (halogenation, formylation, cross-coupling), while the 2-methoxyphenyl group can be demethylated to reveal a phenolic handle for additional derivatization [1]. This synthetic tractability, combined with the established glutarimide CRBN-binding scaffold, enables the generation of focused compound libraries for phenotypic screening in oncology and inflammation models [2]. The compound should be procured when the experimental workflow includes synthetic diversification and subsequent biological profiling, recognizing that the parent compound's biological activity is uncharacterized [3].

Application
Selection Property
Validation Focus
PROTAC and molecular glue diversification
Non-classical CRBN warhead geometry; N-acetamide linker handle
Ternary complex formation and degradation selectivity review
Cereblon N-substituent SAR
Matched-pair comparator vs N-benzyl congener
Hydrogen-bond acceptor and conformational effect interpretation
In silico screening library enrichment
Differentiated TPSA / XLogP3 / HBD parameter combination
Chemical space diversification for cereblon-focused virtual screening
Late-stage derivatization for molecular glues
Synthetic tractability: thiophene and methoxyphenyl handles
Phenotypic screening with synthetic diversification workflow
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